3-(1-Benzylpiperidin-4-yl)propanenitrile
Description
Properties
Molecular Formula |
C15H20N2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)propanenitrile |
InChI |
InChI=1S/C15H20N2/c16-10-4-7-14-8-11-17(12-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-9,11-13H2 |
InChI Key |
SCYMEZPZSCSVDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCC#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 3-(1-Benzylpiperidin-4-yl)propanenitrile
The synthesis of this compound typically involves the reaction of 1-benzylpiperidin-4-one with appropriate reagents to introduce the propanenitrile group. For instance, one method involves the use of sodium hydride and diethyl(cyanomethyl)phosphonate in a dry DMF solvent, yielding the desired compound in significant purity and yield .
Neuropharmacological Applications
This compound has been studied for its potential as a serotonin 5-HT6 receptor ligand. Research indicates that compounds with similar structures exhibit affinity for this receptor, which is implicated in various neurological conditions, including Alzheimer's disease. The interaction of this compound with the serotonin receptor may offer therapeutic benefits by modulating neurotransmitter systems .
Acetylcholinesterase Inhibition
The compound has also shown promise as an acetylcholinesterase inhibitor. This activity is crucial for treating conditions characterized by cholinergic deficits, such as Alzheimer's disease. The structure of this compound allows it to mimic the action of known acetylcholinesterase inhibitors like donepezil, potentially enhancing cognitive function through increased acetylcholine levels in the brain .
Case Studies
Potential Therapeutic Uses
Given its pharmacological properties, this compound could be explored for:
- Alzheimer's Disease : By targeting serotonin receptors and inhibiting acetylcholinesterase.
- Cognitive Disorders : Its ability to modulate neurotransmitter systems may help in managing symptoms associated with cognitive decline.
Comparison with Similar Compounds
Acetylcholinesterase (AChE) Inhibition
While 6 itself lacks reported AChE activity, its structural analogs, such as N-(1-benzylpiperidin-4-yl)quinazolin-4-amines, demonstrate potent AChE inhibition (87% relative to donepezil) and antioxidant properties . The benzylpiperidine moiety is critical for binding to the enzyme’s catalytic site, suggesting 6 could serve as a scaffold for hybrid AChE inhibitors if functionalized with appropriate pharmacophores .
Antiparasitic and Anticancer Potential
- Antileishmanial Activity: Compound 14, derived from a benzylpiperidine intermediate, shows on-target inhibition of Leishmania N-myristoyltransferase, with in vivo efficacy .
- Cytotoxicity: Quinazoline derivatives (e.g., 3-[(1-benzyltriazol-4-yl)methyl]quinazolin-4-ones) exhibit cytotoxicity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells .
Stability and Commercial Viability
The discontinuation of 3-[(1-benzylpiperidin-4-yl)oxy]propanenitrile (ether-linked analog) contrasts with the continued use of 6 in research, likely due to 6 ’s superior stability and versatility in synthetic pathways .
Q & A
Basic: What are the recommended synthetic routes for 3-(1-Benzylpiperidin-4-yl)propanenitrile, and what analytical methods validate its purity?
Methodological Answer:
A common approach involves nucleophilic substitution or condensation reactions. For example, in analogous piperidine derivatives, propionic anhydride is used under reflux conditions to introduce acyl groups to the piperidine core. Post-reaction, extraction with chloroform and purification via recrystallization or chromatography are typical . Validation includes:
- 1H/13C NMR : Confirms structural integrity (e.g., aromatic protons at δ 7.24–7.40 ppm, methylene groups at δ 3.66 ppm) .
- GC/MS : Verifies molecular ion peaks (e.g., m/z 380 for a related benzylpiperidine derivative) and fragmentation patterns .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for volatile steps (e.g., solvent evaporation) .
- Waste Management : Segregate nitrile-containing waste and dispose via certified hazardous waste contractors .
Advanced: How can reaction yields for benzylpiperidine derivatives be optimized during scale-up?
Methodological Answer:
- Anhydrous Conditions : Use argon purging and freshly distilled reagents to minimize hydrolysis .
- Catalyst Screening : Test alternatives like Pd/C or Ni catalysts for hydrogenation steps.
- Temperature Control : Optimize reflux duration (e.g., 12 hours for 79.9% yield in a benzylpiperidine synthesis) .
- Contradiction Note : Yields vary significantly across methods (e.g., 26–79.9% for similar compounds), necessitating iterative optimization .
Advanced: What advanced spectroscopic techniques resolve structural ambiguities in nitrile-containing piperidine derivatives?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Maps proton-carbon correlations to confirm nitrile positioning and piperidine ring conformation .
- X-ray Crystallography : Determines absolute configuration for chiral centers, critical for pharmacological studies .
- High-Resolution MS (HRMS) : Resolves isotopic patterns to distinguish molecular formulas (e.g., C₁₉H₂₃N₃ vs. C₂₀H₂₅N₃O) .
Basic: How is this compound characterized for pharmacological screening?
Methodological Answer:
- In Vitro Assays : Test kinase inhibition or receptor binding using fluorescence polarization or radioligand displacement .
- Metabolic Stability : Use liver microsomes to assess cytochrome P450 interactions .
- Dose-Response Curves : Generate IC₅₀ values via sigmoidal fitting of activity data .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Model transition states for nitrile group reactions (e.g., hydrolysis to amides) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMF) .
- Contradiction Note : Theoretical predictions may conflict with experimental outcomes due to solvent polarity or steric effects, requiring empirical validation .
Basic: What are the storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent degradation .
- Light Sensitivity : Use amber vials to avoid photolytic cleavage of the benzyl group .
- Moisture Control : Include desiccants (e.g., silica gel) to inhibit hydrolysis of the nitrile moiety .
Advanced: How can discrepancies in NMR data between synthetic batches be troubleshooted?
Methodological Answer:
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., oxidation of the piperidine ring) .
- Deuterated Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d₆ to detect solvent-induced shifts .
- Paramagnetic Additives : Employ shift reagents (e.g., Eu(fod)₃) to resolve overlapping proton signals .
Basic: What biological models are suitable for evaluating the neuroactivity of benzylpiperidine derivatives?
Methodological Answer:
- In Vivo Rodent Models : Assess blood-brain barrier penetration via tail-vein injection and brain homogenate analysis .
- Cell-Based Assays : Use SH-SY5Y neuroblastoma cells for dopamine receptor modulation studies .
- Contradiction Note : Species-specific metabolic differences (e.g., rat vs. human liver enzymes) may alter pharmacokinetic outcomes .
Advanced: How are reaction intermediates monitored in real-time during multi-step syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
